N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide
Overview
Description
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used as building blocks in the synthesis of various biologically active compounds .
Synthesis Analysis
Azetidines can be synthesized through various methods. One common method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Molecular Structure Analysis
The molecular structure of azetidines can be analyzed using various spectroscopic techniques, including 1H, 13C, 15N, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis
Azetidines can undergo various chemical reactions. For example, they can participate in Suzuki–Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
Azetidines are generally solid at room temperature . Their physical and chemical properties can be influenced by their structure and the presence of various functional groups.Scientific Research Applications
1. Applications in Heterocyclic Compound Synthesis
N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide is intricately involved in the synthesis of heterocyclic compounds, a process crucial in medicinal chemistry. Notably, its involvement in the synthesis of chiral sulfinamides, such as tert-butanesulfinamide, underscores its significance in creating structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are foundational structures in many natural products and therapeutically relevant compounds (Philip et al., 2020).
2. Importance in Synthesis of Pyranopyrimidine Scaffolds
The compound plays a pivotal role in synthesizing pyranopyrimidine scaffolds, especially the 5H-pyrano[2,3-d]pyrimidine variants, which hold significant importance in the pharmaceutical and medicinal industries. These scaffolds are recognized for their broader synthetic applications and bioavailability, showcasing the compound's relevance in developing lead molecules through broader catalytic applications (Parmar et al., 2023).
3. Role in Multicomponent Reactions for Bioactive Pyrazole Derivatives
The compound's utility extends to the multicomponent synthesis of pyrazole derivatives, known for their extensive therapeutic potential. These derivatives, synthesized through multicomponent reactions (MCRs), demonstrate significant antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory activities, underlining the compound's contribution to pharmaceutical and medicinal chemistry (Becerra et al., 2022).
4. Synthesis and Transformations of Functionalized β-Amino Acid Derivatives
The compound is instrumental in the synthesis and further functionalization of cyclic β-amino acids, crucial in drug research. Various metathesis reactions involving this compound facilitate access to alicyclic β-amino acids and other densely functionalized derivatives, highlighting its utility in creating new molecular entities with potential therapeutic applications (Kiss et al., 2018).
5. Synthesis of Pyrazoline Derivatives for Anticancer Agents
Furthermore, the compound is involved in synthesizing pyrazoline derivatives, recognized for their high biological effect and potential as anticancer agents. This synthesis, encompassing various methods, underscores the compound's role in developing new leads in anticancer treatment, affirming its value in medicinal and pharmaceutical research (Ray et al., 2022).
Safety And Hazards
properties
IUPAC Name |
N-(azetidin-3-yl)-N-methyloxane-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-12(9-6-11-7-9)10(13)8-2-4-14-5-3-8/h8-9,11H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZSAOIRXGIYIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CNC1)C(=O)C2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Azetidin-3-yl)-N-methyltetrahydro-2H-pyran-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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